molecular formula C36H45NO15 B15132301 Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside

Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside

Cat. No.: B15132301
M. Wt: 731.7 g/mol
InChI Key: VGBWYAPUIAFWOX-DMCHAFRQSA-N
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Description

Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is a complex carbohydrate derivative. It is often used in the study of glycosylation processes and carbohydrate-protein interactions. This compound is significant in the field of glycobiology due to its role in mimicking natural glycan structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of the sugar moieties are protected using acetyl groups to prevent unwanted reactions.

    Glycosylation: The glycosylation step involves the formation of a glycosidic bond between the sugar units. This is often achieved using a glycosyl donor and acceptor in the presence of a catalyst.

    Deprotection: The acetyl groups are removed to yield the final product.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the acetyl moieties.

    Substitution: Substitution reactions can take place at the benzyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids such as boron trifluoride.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside has several applications:

    Chemistry: Used as a model compound in the study of glycosylation reactions.

    Biology: Helps in understanding carbohydrate-protein interactions.

    Medicine: Potential use in drug design and development, particularly in targeting glycan structures on cell surfaces.

    Industry: Used in the synthesis of complex carbohydrates for various applications.

Mechanism of Action

The compound exerts its effects by mimicking natural glycan structures. It interacts with proteins that recognize specific carbohydrate motifs, thereby influencing biological processes such as cell signaling and immune response. The molecular targets include lectins and glycosyltransferases.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-Acetamido-2-deoxy-alpha-D-glucopyranoside
  • Benzyl 2-Acetamido-6-O-benzyl-2-deoxy-alpha-D-galactopyranoside

Uniqueness

Benzyl 2-Acetamido-6-O-benzyl-4-(2,3,4,6-tetra-O-acetyl-beta-D-galactopyranosyl)-2-deoxy-alpha-D-glucopyranoside is unique due to its specific glycosylation pattern, which makes it a valuable tool in studying complex carbohydrate structures and their biological functions.

Properties

Molecular Formula

C36H45NO15

Molecular Weight

731.7 g/mol

IUPAC Name

[(3S,4S,5S,6S)-6-[(3S,4R,5S,6S)-5-acetamido-4-hydroxy-6-phenylmethoxy-2-(phenylmethoxymethyl)oxan-3-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C36H45NO15/c1-20(38)37-29-30(43)31(27(18-44-16-25-12-8-6-9-13-25)50-35(29)46-17-26-14-10-7-11-15-26)52-36-34(49-24(5)42)33(48-23(4)41)32(47-22(3)40)28(51-36)19-45-21(2)39/h6-15,27-36,43H,16-19H2,1-5H3,(H,37,38)/t27?,28?,29-,30+,31+,32-,33-,34-,35-,36-/m0/s1

InChI Key

VGBWYAPUIAFWOX-DMCHAFRQSA-N

Isomeric SMILES

CC(=O)N[C@H]1[C@H]([C@@H](C(O[C@@H]1OCC2=CC=CC=C2)COCC3=CC=CC=C3)O[C@H]4[C@H]([C@H]([C@H](C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)O

Origin of Product

United States

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